cis-1-Propene-1-boronic acid
Overview
Description
Cis-1-Propene-1-boronic acid is a useful research compound. Its molecular formula is C3H7BO2 and its molecular weight is 85.9 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-Prop-1-en-1-ylboronic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Enhancing Antibiotic Efficacy
(Z)-Prop-1-en-1-ylboronic acid derivatives have been studied for their potential in enhancing the efficacy of antibiotics. One study focused on benzo[b]thiophene-2-ylboronic acid, a potent inhibitor of the class C beta-lactamase AmpC, which potentiates the activity of beta-lactam antibiotics in bacteria. This research involved modulating the properties of these compounds to improve their ability to cross bacterial membranes, thus enhancing their effectiveness against resistant bacteria (Venturelli et al., 2007).
2. Synthesis of Novel Medical Imaging Agents
(Z)-Prop-1-en-1-ylboronic acid derivatives have also been explored in the synthesis of medical imaging agents. For instance, novel zoledronic acid (ZL) derivatives were created and successfully labeled with 99mTc for bone imaging. These derivatives showed high selectivity and potential for use in bone imaging, indicating the versatility of (Z)-Prop-1-en-1-ylboronic acid in creating diagnostic tools (Qiu et al., 2011).
3. Development of Synthetic Intermediates
Research has also focused on the synthesis of stereospecific 1-alken-1-ylboronates using (Z)-Prop-1-en-1-ylboronic acid derivatives. These intermediates are crucial in producing various compounds of synthetic interest. For example, the derivative [E]-2-(2-heptenyl)-1,3,2-dioxaborinane was converted into several compounds, showcasing the importance of these boronic acids in complex organic syntheses (Brown et al., 1993).
4. Exploring Tautomeric Equilibria in Marine Metabolites
The tautomeric equilibria of marine metabolites involving (Z)-Prop-1-en-1-ylboronic acid derivatives have been studied, such as in the case of 3-amino-1-(2-aminoimidazol-4-yl)prop-1-ene. This research provided insights into the relative stabilities of these compounds in different environments, contributing to our understanding of marine alkaloids (Wei & Zipse, 2008).
5. Synthesis of Trisubstituted Alkenes
Studies have also explored the synthesis of (Z)-trisubstituted alkenes using (Z)-Prop-1-en-1-ylboronic acid. This includes the bromoboration of propyne to produce (Z)-2-bromo-1-propenyldibromoborane, which was then converted to pinacolboronate and further to trisubstituted alkenylpinacolboronates. This demonstrates the compound's utility in creating complex organic molecules with specific configurations (Wang et al., 2009).
Mechanism of Action
Target of Action
cis-Propenylboronic acid, also known as cis-1-Propene-1-boronic acid, (Z)-Prop-1-en-1-ylboronic acid, or cis-1-Propen-1-ylboronic acid, is primarily used as an intermediate in the synthesis of various compounds . It has been used in the preparation of furan-2-yl analog of salvinorin A, a psychoactive natural product . It has also been used to synthesize antibacterial polyoxygenated dibenzofuran derivatives from phloroglucinol .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed synthesis process . It reacts with various aryl chlorides to produce cis-vinyl arenes . This reaction is part of the broader field of cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of furan-2-yl analog of salvinorin a and antibacterial polyoxygenated dibenzofuran derivatives . These compounds can have various downstream effects, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of cis-Propenylboronic acid’s action depend on the specific compounds that it helps to synthesize. For example, the furan-2-yl analog of salvinorin A that it helps to produce is a psychoactive natural product . The antibacterial polyoxygenated dibenzofuran derivatives it helps to synthesize have antibacterial properties .
Biochemical Analysis
Biochemical Properties
cis-Propenylboronic acid is known for its unique recognition mechanism towards cis-diol-containing biomolecules . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible covalent manner
Molecular Mechanism
The molecular mechanism of action of cis-Propenylboronic acid involves its ability to form reversible covalent complexes with biomolecules containing cis-diol groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Metabolic Pathways
The metabolic pathways involving cis-Propenylboronic acid are not well-defined. Boronic acids are known to interact with enzymes and cofactors , suggesting that cis-Propenylboronic acid may be involved in certain metabolic pathways
Properties
IUPAC Name |
[(Z)-prop-1-enyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C\C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-44-3 | |
Record name | NSC39118 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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